CB1 Binding Affinity of AM2233 Synthesized from 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole vs. JWH-018 from 1-Pentylindole
The active (R)-enantiomer of AM2233, synthesized using 1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole as the indole core, exhibits a CB1 receptor binding affinity (Ki) of 1.8 nM, which is 5-fold higher than the Ki of 9.0 nM reported for JWH-018, a structurally related synthetic cannabinoid derived from 1-pentylindole [1] [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | AM2233 (R)-enantiomer Ki = 1.8 nM |
| Comparator Or Baseline | JWH-018 Ki = 9.0 nM |
| Quantified Difference | 5-fold higher affinity for AM2233 |
| Conditions | Radioligand displacement assay using [3H]CP-55,940 in rat brain membranes (CB1) vs. human CB1 receptor transfected cells |
Why This Matters
Higher CB1 affinity translates to lower required doses for in vitro studies and potentially improved signal-to-noise ratios in receptor binding assays.
- [1] Wikipedia contributors. AM-2233. Wikipedia, The Free Encyclopedia. Accessed April 2026. View Source
- [2] NCATS Inxight Drugs. JWH-018. National Center for Advancing Translational Sciences (NCATS). Accessed April 2026. View Source
